2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group and two oxo groups, as well as an acetamide moiety linked to a fluorophenyl group. Its unique structure suggests potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the cyclization of ethyl-substituted diamines with appropriate carbonyl compounds to form the piperazine ring.
Introduction of Oxo Groups: Oxidation reactions are employed to introduce the oxo groups at the 2 and 3 positions of the piperazine ring.
Attachment of the Acetamide Moiety: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.
Addition of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the piperazine ring.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the interactions of piperazine derivatives with biological targets. Its fluorophenyl group can facilitate binding studies using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could act as a ligand for various biological receptors, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group can facilitate binding to these targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-bromophenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide stands out due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. The ethyl group on the piperazine ring also contributes to its unique chemical properties and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c1-2-18-7-8-19(15(22)14(18)21)10-13(20)17-9-11-3-5-12(16)6-4-11/h3-6H,2,7-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQJHAQQNPTSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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